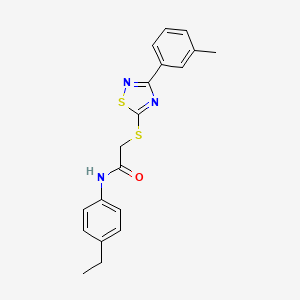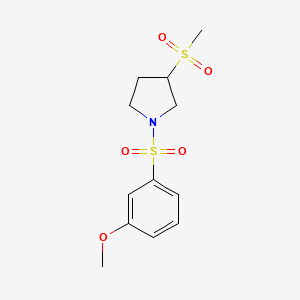
1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" is a pyrrolidine derivative that is of interest due to its potential pharmacological properties. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including anti-HIV properties as seen in aryl pyrrolidinyl sulfones , and anti-inflammatory effects as observed in cyclooxygenase-2 inhibitors . The presence of sulfonyl groups in these compounds is a common feature that contributes to their activity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, arylsulfonyl chlorides can react with substituted pyrroles to yield aryl pyrrolidinyl sulfones . Another approach involves the reaction of electron-deficient imines with sulfur-containing allenyl derivatives to produce regioisomeric 3-pyrrolines . Additionally, 1-sulfonyl 1,2,3-triazole can be used in a rhodium-catalyzed transannulation with ketene silyl acetal to synthesize 3-pyrrolin-2-ones . Furthermore, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of 1-(arylsulfonyl)pyrrolidines .
Molecular Structure Analysis
The molecular structure and conformation of pyrrolidine derivatives can be complex. For example, the crystal structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been studied, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . This structure is stabilized by intermolecular hydrogen bonds forming one-dimensional chains in the solid state.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. The synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles is one such reaction, where α-imino rhodium carbene complexes are formed and subsequently react to afford substituted pyrroles . Additionally, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine can undergo rearrangement to yield chiral pyrrolidin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of sulfonyl groups and other substituents can affect properties such as solubility, melting point, and reactivity. For instance, the solvated crystal structure of a pyrrolidine derivative has been analyzed to understand its potential as an antineoplastic agent . The introduction of different substituents can also lead to selectivity in inhibiting certain enzymes, as seen in the selective inhibition of cyclooxygenase-2 by 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines .
Scientific Research Applications
Synthesis and Pharmaceutical Implications
The synthesis of complex pharmaceuticals, including proton pump inhibitors like omeprazole, involves intricate chemical processes that might employ similar sulfone and sulfonyl functional groups. For instance, the novel synthesis methods for omeprazole and related pharmaceutical impurities demonstrate the intricate roles that sulfonyl compounds play in developing anti-ulcer medications. These methods have implications for improving yields and simplifying production processes, highlighting the importance of sulfonyl compounds in pharmaceutical manufacturing (Saini et al., 2019).
Environmental Degradation and Remediation
In environmental science, research into the microbial degradation of polyfluoroalkyl substances, which contain sulfonyl groups, sheds light on the biodegradability of persistent organic pollutants. Understanding these processes is crucial for assessing environmental fate, developing cleanup strategies, and mitigating pollution (Liu & Avendaño, 2013).
Chemical Modification for Improved Materials
Chemical engineering applications, such as the modification of nanofiltration membranes, often utilize sulfonyl groups to alter material properties. The chemical modification of polyethersulfone membranes to increase hydrophilicity, for instance, demonstrates how sulfonyl-containing compounds can enhance the performance of filtration systems. This research points to the broader utility of sulfonyl compounds in modifying and improving material characteristics for environmental and industrial applications (Bruggen, 2009).
properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-10-4-3-5-11(8-10)20(16,17)13-7-6-12(9-13)19(2,14)15/h3-5,8,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIYVQPMIKTABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

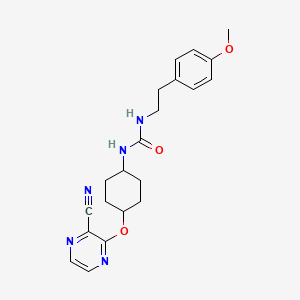
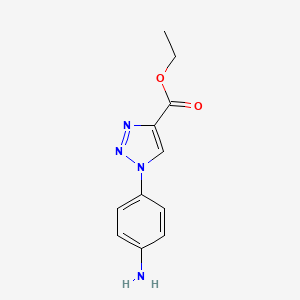
![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)
![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)
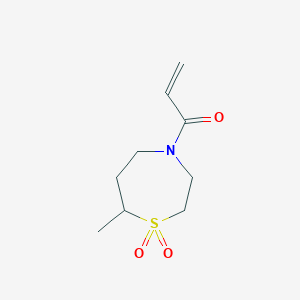
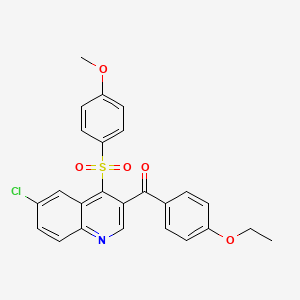
![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)
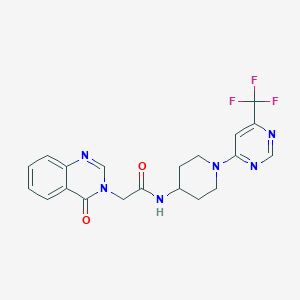
![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)
